![molecular formula C11H14N4O B2445389 3-甲基-4-哌啶基异恶唑并[5,4-d]嘧啶 CAS No. 478062-73-6](/img/structure/B2445389.png)

3-甲基-4-哌啶基异恶唑并[5,4-d]嘧啶

描述

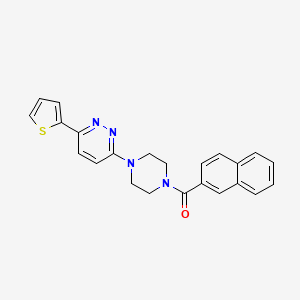

Pyrazolo[3,4-d]pyrimidines and oxazolo[5,4-d]pyrimidines are classes of heterocyclic compounds that have been studied for their potential pharmacological properties . They are often used as pharmacophores and structural elements of a wide range of compounds active against diverse molecular targets .

Synthesis Analysis

The synthesis of these compounds often involves cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings . For example, the most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .Molecular Structure Analysis

The molecular structure of these compounds typically features a pyrimidine ring fused with an oxazole or pyrazole ring . The exact structure would depend on the specific substituents attached to the core heterocyclic scaffold.Chemical Reactions Analysis

The chemical reactions involving these compounds are typically centered around their heterocyclic core. For example, they can undergo various substitution reactions depending on the functional groups present .科学研究应用

晶体结构分析

- 结构分析: 相关化合物中的苯并异恶唑和嘧啶部分已经进行了晶体结构分析,提供了对它们的面性和构象的见解,这对于理解它们的化学行为和在包括制药和材料科学在内的各个领域的潜在应用至关重要 (Peeters, Blaton, & Ranter, 1993).

合成和生物活性

- 抗菌和抗真菌活性: 由类似结构合成的化合物已表现出抗菌和抗真菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Rajanarendar, Thirupathaiah, Rao, & Reddy, 2008).

- 抗病毒活性: 相关结构的某些类似物已显示出对人类巨细胞病毒和单纯疱疹病毒的活性,表明它们具有作为抗病毒剂的潜力 (Saxena, Coleman, Drach, & Townsend, 1990).

药物化学和药物设计

- 抗炎和镇痛剂: 已合成并评估了衍生自相关结构的新型化合物作为抗炎和镇痛剂的潜力,这在药物化学领域具有重要意义 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- 癌症治疗中的 PI3Kδ 抑制剂: 已开发出新的衍生物作为 PI3Kδ 的抑制剂,对乳腺癌细胞系表现出显着的抗增殖活性,突出了它们在癌症治疗中的潜力 (Guo, Liu, & Pei, 2015).

材料科学和光物理性质

- 荧光性质: 已研究相关结构的衍生物的荧光特性,这可能在材料科学和光学探针中得到应用 (Ebrahimpour, Bakavoli, Shiri, Seyedi, Asghari, & Mague, 2017).

抗肿瘤和抗病毒应用

- 抗肿瘤和抗病毒剂: 已对衍生物的合成和生物学评估进行了研究,以将其用作抗肿瘤和抗病毒剂,表明该化合物在治疗应用中的多功能性 (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

作用机制

Target of Action

The primary target of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .

Mode of Action

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine interacts with its target, VEGFR-2, by binding to its active site . This interaction inhibits the receptor’s activity, thereby disrupting the signaling pathways it regulates .

Biochemical Pathways

The inhibition of VEGFR-2 affects the angiogenesis pathway, leading to a decrease in new blood vessel formation . This can limit the supply of oxygen and nutrients to tumor cells, inhibiting their growth and proliferation .

Pharmacokinetics

The ADME (Administration, Distribution, Metabolism, and Excretion) properties of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine have been predicted in silico . These properties are crucial for assessing the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of 3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine’s action include cytotoxic activity against various human cancer cell lines . The compound’s interaction with VEGFR-2 can lead to the inhibition of tumor growth and metastasis .

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-9-10(15-5-3-2-4-6-15)12-7-13-11(9)16-14-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKMGGDAFPVBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=NC=NC(=C12)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323181 | |

| Record name | 3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine | |

CAS RN |

478062-73-6 | |

| Record name | 3-methyl-4-piperidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)

![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)

![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)

![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)

![6,11-bis(2-chloroacetyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B2445325.png)

![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)